Product packaging for 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one(Cat. No.:CAS No. 23443-11-0)

6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1348558
CAS No.: 23443-11-0
M. Wt: 160.17 g/mol
InChI Key: ZHKVSWTWEJXRRG-UHFFFAOYSA-N
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Description

6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1348558 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 23443-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-8-10-6-5-9(12)11(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKVSWTWEJXRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=CC(=O)N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336104
Record name 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-11-0
Record name 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23443-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 6 Methyl 4h Pyrido 1,2 a Pyrimidin 4 One and Its Derivatives

Established Synthetic Routes to the 4H-Pyrido[1,2-a]pyrimidin-4-one Skeleton

The foundational 4H-pyrido[1,2-a]pyrimidin-4-one structure is assembled through several well-documented chemical pathways, including multi-step approaches, cyclization reactions, and condensation reactions. These methods offer versatility in accessing a range of substituted derivatives.

Multi-Step Approaches from Precursors

The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton can be approached through multi-step sequences that involve the initial formation of an intermediate, which then undergoes cyclization. A common strategy begins with the reaction of a 2-aminopyridine (B139424) derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. This initial reaction typically forms an enamine or an amide intermediate, which is then cyclized in a subsequent step to yield the final bicyclic system. The choice of reagents and reaction conditions at each step allows for the introduction of various substituents onto the pyridopyrimidine core.

Cyclization Reactions in Pyrido[1,2-a]pyrimidin-4-one Formation

Cyclization reactions are central to the formation of the 4H-pyrido[1,2-a]pyrimidin-4-one ring system. One of the most prominent methods is the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) (or in this case, a 2-aminopyridine) with an alkoxymethylenemalonic ester. wikipedia.org This is followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline (or the analogous pyridopyrimidinone). Subsequent hydrolysis and decarboxylation yield the 4-oxo derivative. wikipedia.org The reaction is often carried out at high temperatures, and the use of high-boiling point solvents like diphenyl ether or Dowtherm A can improve yields. mdpi.com Microwave-assisted protocols have also been developed to accelerate this process. researchgate.net

Condensation Reactions for Pyrido[1,2-a]pyrimidin-4-ones

One-pot condensation reactions provide an efficient route to the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton. These reactions typically involve the combination of a 2-aminopyridine, a 1,3-dicarbonyl compound, and often a catalyst in a single reaction vessel. For instance, the condensation of 2-aminopyridines with β-oxo esters is a widely used method. sci-hub.se Various catalysts, including acids (like polyphosphoric acid) and metal salts, can be employed to promote the reaction. sci-hub.sersc.org The reaction conditions can be tuned to favor the formation of the desired pyridopyrimidinone product.

Targeted Synthesis of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The synthesis of the specifically substituted this compound requires the use of a correspondingly substituted precursor, namely 2-amino-6-methylpyridine (B158447). The general synthetic strategies for the parent skeleton are adapted for this specific target molecule.

Specific Reaction Conditions and Precursors

The primary precursor for the synthesis of this compound is 2-amino-6-methylpyridine . This starting material contains the necessary pyridine (B92270) ring with the methyl group already in the correct position.

A common and direct approach involves the cyclocondensation of 2-amino-6-methylpyridine with a suitable three-carbon component that will form the pyrimidinone ring. Ethyl acetoacetate is a frequently used reagent for this purpose. The reaction proceeds by an initial condensation between the amino group of the pyridine and the keto group of the ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the bicyclic system.

Another key reagent that can be employed is diethyl ethoxymethylenemalonate . The reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, following the principles of the Gould-Jacobs reaction, would lead to an intermediate that can be cyclized under thermal conditions to afford the ethyl ester of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Subsequent hydrolysis and decarboxylation would then yield the desired this compound.

It is important to note that the presence of the methyl group at the 6-position of the pyridine ring can influence the cyclization step. Steric hindrance from the 6-substituent can sometimes lead to the formation of alternative products, such as 1,8-naphthyridin-4(1H)-ones, due to what is known as the "ortho effect," which may prevent ring closure at the adjacent ring nitrogen. bme.hu Careful control of reaction conditions is therefore crucial.

PrecursorReagentReaction Type
2-Amino-6-methylpyridineEthyl acetoacetateCyclocondensation
2-Amino-6-methylpyridineDiethyl ethoxymethylenemalonateGould-Jacobs Reaction

Optimization of Synthetic Protocols for this compound

The optimization of synthetic protocols for this compound focuses on improving reaction yields, minimizing side products, and simplifying purification procedures. Key parameters that are often investigated include the choice of solvent, reaction temperature, and the use of catalysts.

For the Gould-Jacobs reaction, a thorough examination of the time-temperature profile is necessary to maximize the yield of the intramolecular cyclization while minimizing product degradation. ablelab.eu High temperatures are generally required, but prolonged reaction times at these temperatures can lead to decarboxylation or other side reactions. ablelab.eu Microwave synthesis has been shown to be an effective method for shortening reaction times and improving yields in similar quinoline-forming reactions. ablelab.eu

The selection of the cyclization medium is also critical. While high-boiling point solvents are effective, they can be difficult to remove. Solvent-free conditions, particularly under microwave irradiation, offer a more environmentally friendly and often more efficient alternative. researchgate.net The use of solid acid catalysts can also facilitate the reaction under milder conditions and allows for easier catalyst recovery and reuse.

ParameterConsiderations for Optimization
Temperature Balancing the need for high temperature for cyclization with the risk of product degradation. ablelab.eu
Reaction Time Optimizing to achieve maximum conversion of the intermediate without significant side product formation. ablelab.eu
Solvent Exploring high-boiling point solvents, solvent-free conditions, or greener alternatives. mdpi.comresearchgate.net
Catalyst Investigating the use of acid catalysts or other promoters to improve reaction efficiency and lower the required temperature.

Advanced Synthetic Methodologies for Pyrido[1,2-a]pyrimidin-4-one Derivatives

Modern organic synthesis has provided a diverse toolkit for the construction of complex heterocyclic frameworks like pyrido[1,2-a]pyrimidin-4-ones. These advanced methods offer improvements in efficiency, substrate scope, and functional group tolerance compared to more traditional approaches.

Metal-Catalyzed Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis and derivatization of the pyrido[1,2-a]pyrimidin-4-one core.

A notable example is the Ullmann-type C-N cross-coupling . A one-pot tandem synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones has been developed utilizing a copper(I) iodide (CuI)-catalyzed Ullmann-type C-N bond formation followed by an intramolecular amidation reaction. nih.gov This approach allows for the practical and modular synthesis of these compounds from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters in good to excellent yields. nih.gov

The Suzuki-Miyaura cross-coupling reaction is another powerful method for the functionalization of the pyrido[1,2-a]pyrimidin-4-one scaffold. This palladium-catalyzed reaction of halo-substituted derivatives with (het)arylboronic acids provides facile access to a variety of (het)aryl and vinyl derivatives. researchgate.net This methodology has proven effective even with less reactive chloro derivatives and has been instrumental in exploring the reactivity of different halogenated positions on the bicyclic ring system. researchgate.net

While specific examples for the Stille coupling on the this compound are not extensively documented in readily available literature, its general applicability in coupling organostannanes with organic halides on various heterocyclic systems suggests its potential utility. wikipedia.orgpsu.edu The reaction's tolerance to a wide range of functional groups makes it a plausible, albeit less common, strategy for introducing carbon-based substituents. wikipedia.org

Similarly, the Buchwald-Hartwig amination represents a powerful method for the formation of C-N bonds. wikipedia.org This palladium-catalyzed reaction is particularly useful for coupling amines with aryl halides. wikipedia.org Although direct applications on the this compound scaffold are not frequently reported, its successful use in the amination of other nitrogen-containing heterocycles, such as pyridines and pyrimidines, indicates its potential for the synthesis of amino-substituted pyrido[1,2-a]pyrimidin-4-one derivatives from their corresponding halo-precursors. bme.hursc.org The synthesis of various halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones provides the necessary substrates for such transformations. clockss.org

Coupling ReactionCatalyst/ReagentsKey FeaturesReference
Ullmann-type C-N Cross-CouplingCuIOne-pot tandem reaction for multisubstituted products from 2-halopyridines. nih.gov
Suzuki-Miyaura CouplingPalladium catalyst, (het)arylboronic acidsEffective for introducing (het)aryl and vinyl groups on halo-derivatives. researchgate.net
Stille CouplingPalladium catalyst, organostannanesPotentially applicable for C-C bond formation with high functional group tolerance. wikipedia.orgpsu.edu
Buchwald-Hartwig AminationPalladium catalyst, aminesA viable method for synthesizing amino-substituted derivatives from halo-precursors. wikipedia.orgbme.hursc.org

Metal-Free Chalcogenation and Thiocyanation Strategies

In a move towards more sustainable and cost-effective synthetic routes, metal-free approaches for the functionalization of the pyrido[1,2-a]pyrimidin-4-one core have been developed. These methods avoid the use of expensive and potentially toxic transition metals.

An expeditious metal-free method for the direct C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been devised. This reaction proceeds under mild conditions and demonstrates broad functional group tolerance, affording a diverse range of 3-ArS/ArSe derivatives in high yields. Preliminary mechanistic studies suggest the involvement of a radical pathway for these transformations.

Furthermore, a visible-light-mediated photocatalysis approach has been developed for the regioselective C3-H chalcogenation and thiocyanation of 4H-pyrido[1,2-a]pyrimidin-4-ones. This operationally straightforward method utilizes visible light as a green energy source and employs a cost-effective inorganic persulfate-based oxidant with readily available dichalcogenides. This process furnishes a broad array of C-3 functionalized derivatives, including those with Ar-S, Ar-Se, and -SCN groups, in moderate to high yields at room temperature. researchgate.net

ReactionKey Reagents/ConditionsPosition of FunctionalizationKey FeaturesReference
Chalcogenation (Sulfenylation/Selenylation)Metal-free, mild conditionsC-3Radical-mediated pathway, high yields. researchgate.net
Chalcogenation and ThiocyanationVisible light photocatalysis, persulfate oxidantC-3Green and sustainable method, room temperature. researchgate.net

Hexafluoroisopropyl Alcohol-Mediated Synthesis

Hexafluoroisopropyl alcohol (HFIP) has emerged as a unique and effective solvent and promoter for various organic transformations due to its strong hydrogen-bonding ability and low nucleophilicity. A domino strategy for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones has been developed using HFIP as a recyclable solvent and promoter. This methodology has also been successfully applied to the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one. The process involves a sequence of reactions, including aza-Michael addition, water elimination, and intramolecular acyl substitution. This approach is environmentally benign as the HFIP can be recovered and reused, and many reactions require minimal purification.

Electro-Oxidative Synthetic Approaches

Electrosynthesis offers a green and powerful alternative to conventional chemical methods, often avoiding the need for stoichiometric oxidants. An electrochemically driven, external oxidant-free strategy has been successfully applied for the C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones. mdpi.com This method allows for the synthesis of various structurally diverse seleno-substituted N-heterocycles in moderate to excellent yields. mdpi.com Mechanistic investigations, including radical trapping experiments and cyclic voltammetry, suggest a plausible mechanism for this transformation. mdpi.com For instance, 6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be reacted with PhSeSePh under electrochemical conditions to afford 6-methyl-2-phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one in high yield. mdpi.com

Solid Heteropolyacid Catalysis in Pyrido[1,2-a]pyrimidin-4-one Synthesis

The use of solid acid catalysts offers advantages in terms of ease of separation, reusability, and reduced environmental impact. A simple and efficient protocol for the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives has been developed using aluminum-exchanged tungstophosphoric acid salts with a Keggin structure (AlxH3−xPW12O40) as heterogeneous catalysts. These catalysts, possessing both Brønsted and Lewis acid sites, facilitate the one-pot, two-component cyclization of 2-aminopyridines and 1,3-dicarbonyl compounds under mild reaction conditions. This eco-friendly method provides excellent yields of the desired products (above 90%). The catalyst with the highest aluminum content (Al3PW12O40) demonstrated the highest activity, which is attributed to its increased number of Lewis acid sites.

Derivatization and Functionalization Strategies of the this compound Scaffold

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Various strategies have been employed to introduce diverse substituents at different positions of the heterocyclic core.

The C-3 position is a common site for functionalization. As discussed previously, metal-free chalcogenation and thiocyanation reactions provide efficient access to C-3 substituted derivatives. researchgate.net Furthermore, palladium-catalyzed direct C-3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved using an oxidant, allowing for the coupling with various acrylate (B77674) esters, styrenes, and other olefins with complete regio- and stereoselectivity. nih.gov Halogenation at the C-3 position can be readily achieved using N-halosuccinimides, providing versatile intermediates for further cross-coupling reactions. researchgate.netclockss.org

Functionalization of the pyridine ring of the scaffold has also been explored. The synthesis of various halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, including derivatives with chloro and bromo substituents at the 6- and 7-positions, has been reported. researchgate.netclockss.org These halo-derivatives serve as valuable precursors for introducing a wide range of functional groups via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. bme.huclockss.org This allows for the synthesis of derivatives with diverse aryl, heteroaryl, and amino substituents on the pyridine ring, significantly expanding the chemical space around the this compound core. The introduction of substituents at the C-2 position is also a common strategy, often achieved through the choice of the 1,3-dicarbonyl starting material in the initial cyclization reaction.

PositionFunctionalization StrategyIntroduced GroupReference
C-3Metal-Free Chalcogenation-SAr, -SeAr researchgate.net
C-3Metal-Free Thiocyanation-SCN researchgate.net
C-3Palladium-Catalyzed Alkenylation-CH=CHR nih.gov
C-3Halogenation-Cl, -Br, -I researchgate.netclockss.org
C-6, C-7Halogenation-Cl, -Br researchgate.netclockss.org
Pyridine RingSuzuki-Miyaura Coupling of Halo-derivativesAryl, Heteroaryl, Vinyl researchgate.netbme.hu
Pyridine RingBuchwald-Hartwig Amination of Halo-derivatives-NHR, -NR2 bme.hu

Introduction of Aromatic and Heteroaromatic Moieties

The incorporation of aromatic and heteroaromatic rings into the this compound scaffold is a pivotal strategy for modulating its physicochemical properties and biological activity. Various synthetic approaches have been developed to achieve this, with transition metal-catalyzed cross-coupling reactions being particularly prominent.

One efficient method involves a one-pot tandem CuI-catalyzed C–N bond formation followed by an intramolecular amidation reaction. nih.gov This approach allows for the synthesis of various multi-substituted pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters in good to excellent yields. nih.gov This protocol is valued for its operational simplicity, broad substrate scope, and good functional group tolerance. nih.gov For instance, derivatives bearing o-tolyl, 3-methoxyphenyl, and 2-chlorophenyl groups have been successfully synthesized using this methodology. nih.gov

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for introducing (het)aryl groups onto the pyrido[1,2-a]pyrimidin-4-one core. researchgate.net This palladium-catalyzed reaction of halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one with (het)arylboronic acids provides easy access to a wide range of derivatives in good to excellent yields, even when starting from chloro-substituted precursors. researchgate.net A notable example is the synthesis of 6-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one via thermal cyclization of isopropylidene (6-phenylpyrid-2-ylamino)methylenemalonate. researchgate.net

Furthermore, multi-step reactions involving condensation and cyclization processes are employed for the synthesis of derivatives with specific heteroaromatic substitutions. ontosight.ai An example is the synthesis of 2-(2-furanyl)-6-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, which features a furan (B31954) ring at the 2-position and a phenyl group at the 3-position. ontosight.ai The characterization of such compounds is typically achieved through spectroscopic techniques like NMR, IR, and mass spectrometry. ontosight.ai

Table 1: Examples of this compound Derivatives with Aromatic Moieties

Compound R1 R2 R3 Synthetic Method
2-(o-Tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one H o-Tolyl H CuI-catalyzed tandem reaction
2-(3-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one H 3-Methoxyphenyl H CuI-catalyzed tandem reaction
2-(2-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one H 2-Chlorophenyl H CuI-catalyzed tandem reaction
2-(2-furanyl)-6-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one 6-Methyl 2-Furanyl Phenyl Multi-step condensation and cyclization

Functional Group Modifications and Side-Chain Elaboration

Functional group modifications and the elaboration of side-chains on the this compound nucleus are crucial for fine-tuning its biological profile. These modifications can influence properties such as solubility, stability, and interaction with biological targets. ontosight.ai

Halogenation is a common functional group modification. For example, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones can be obtained by treating the parent compound with N-halosuccinimides. researchgate.net These halogenated derivatives serve as versatile intermediates for further functionalization, particularly in cross-coupling reactions. researchgate.net

The introduction of a methyl group at specific positions has been shown to have a significant impact on the metabolic stability of related pyridopyrimidine cores. acs.orgnih.gov For instance, in a series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, the introduction of a methyl group at the 6-position significantly improved stability in human liver microsomes. acs.orgnih.gov This was attributed to the methyl group potentially blocking the preferred pharmacophore for recognition by metabolic enzymes. acs.orgnih.gov The synthesis of such 6-methyl derivatives can be achieved from key intermediates like 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine, followed by a series of reactions including amine displacement, oxidation to a sulfone, and subsequent introduction of the desired side-chain. acs.orgnih.gov

Side-chain elaboration often involves appending various nitrogen-containing heterocycles, which can enhance the pharmacological properties of the parent compound. wjpsonline.com For example, derivatives appended with piperazine (B1678402) and N-methylpiperazine rings have been synthesized and evaluated for their biological activities. wjpsonline.com Modifications such as the introduction of a 7-(4-methylpiperazinyl) group can increase molecular weight and polarity, potentially enhancing CNS penetration.

Table 2: Functional Group Modifications and Side-Chain Elaboration Strategies

Modification Type Reagents/Conditions Resulting Functional Group/Side-Chain Purpose
Halogenation N-halosuccinimides 3-Halo Intermediate for cross-coupling
Methylation Multi-step synthesis from chloro-thioether intermediate 6-Methyl Improved metabolic stability
Side-Chain Elaboration Amine displacement on sulfone intermediate Aniline moieties Introduction of pharmacophoric groups
Heterocycle Appending Reaction with piperazine derivatives 7-(4-methylpiperazinyl) Enhanced polarity and CNS penetration

Regioselective Functionalization Studies (e.g., C-3 Position)

Regioselective functionalization of the this compound scaffold, particularly at the C-3 position, has been a major focus of research to generate structural diversity and explore structure-activity relationships. ontosight.ai The C-H functionalization of this core structure has become an indispensable tool in medicinal chemistry. researchgate.netresearchgate.net

Palladium-catalyzed direct C-3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been successfully developed. researchgate.netnih.gov This method allows for the coupling of various acrylate esters, styrenes, methylvinylketone, and acrylamide (B121943) at the C-3 position in moderate to excellent yields with complete regio- and stereoselectivity. nih.gov Oxygen or a combination of AgOAc/O2 can be used as the oxidant in these reactions. researchgate.netnih.gov

Furthermore, metal-free protocols have been established for the direct and selective C-3 functionalization. For instance, C-3 hydroxymethylation, methylenation, and formylation can be achieved using glyoxylic acid, with the product being tunable by temperature and solvent. researchgate.net A metal-free method for C-3 chalcogenation (sulfenylation and selenylation) has also been devised, providing access to a diverse array of 3-ArS/ArSe derivatives in high yields. rsc.org This reaction proceeds under mild conditions and is believed to follow a radical mechanistic pathway. rsc.org

An electrochemically driven, external oxidant-free strategy has been developed for the C-3 selenylation of pyrido[1,2-a]pyrimidin-4-ones. mdpi.com This method allows for the synthesis of various structurally diverse seleno-substituted N-heterocycles in moderate to excellent yields. mdpi.com For example, 6-methyl-2-phenyl-3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one was obtained in 96% yield through this electrochemical approach. mdpi.com

Silver-catalyzed direct C-3 phosphonation of 4H-pyrido[1,2-a]pyrimidin-4-ones with dialkyl phosphites has also been reported. researchgate.net This reaction exhibits high regioselectivity and broad substrate scope. researchgate.net

Table 3: Regioselective Functionalization at the C-3 Position

Reaction Catalyst/Reagent Functional Group Introduced Key Features
Alkenylation Palladium catalyst, O2 or AgOAc/O2 Alkenyl High regioselectivity, broad scope
Hydroxymethylation/ Methylenation/ Formylation Glyoxylic acid Hydroxymethyl, Methylene, Formyl Metal-free, tunable products
Sulfenylation/ Selenylation Metal-free conditions Arylthio, Arylseleno Mild conditions, radical pathway
Selenylation Electrochemistry Phenylselanyl External oxidant-free, high yield
Phosphonation Silver catalyst, dialkyl phosphites Phosphonate High regioselectivity

Reaction Mechanisms and Pathways for 6 Methyl 4h Pyrido 1,2 a Pyrimidin 4 One Synthesis and Transformations

Mechanistic Investigations of Cyclization and Condensation Reactions

The formation of the pyrido[1,2-a]pyrimidin-4-one core often involves the cyclization of 2-aminopyridine (B139424) precursors. One prominent mechanistic pathway is a domino reaction initiated by an aza-Michael addition. For instance, a copper-catalyzed domino synthesis has been developed using 1,4-enediones and 2-aminoheterocycles. rsc.orgnist.gov The proposed mechanism involves an initial copper-catalyzed aza-Michael addition, followed by aerobic dehydrogenation and a final intramolecular amidation to yield the fused bicyclic system. rsc.orgnist.gov

Thermal cyclization is another common strategy. The synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones can be achieved through the thermal cyclization and decarboxylation of precursors like isopropylidene (2-pyridylamino)methylenemalonates. researchgate.net These reactions proceed through the formation of N-(2-pyridyl)iminoketene intermediates, which then undergo cyclization. researchgate.net

Multicomponent reactions also provide a pathway to related heterocyclic systems, illustrating the types of condensation mechanisms involved. The condensation of 4-hydroxy-6-methyl-1H-pyridin-2-one with aldehydes and Meldrum's acid is proposed to begin with the condensation of the aldehyde and Meldrum's acid, followed by a Michael addition of the enolate anion of the pyridinone. nih.gov Such mechanisms highlight the sequential nature of bond formation in building complex heterocyclic scaffolds from simple precursors.

Elucidation of Catalyst-Mediated Reaction Pathways

Catalysts play a pivotal role in devising efficient and selective syntheses and functionalizations of the pyrido[1,2-a]pyrimidin-4-one system. Both copper and palladium catalysts have been extensively used.

A one-pot tandem synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones is achieved via a CuI-catalyzed process. nih.govrsc.orgresearchgate.net This reaction begins with an Ullmann-type C-N cross-coupling between a 2-halopyridine and a (Z)-3-amino-3-arylacrylate ester, which is followed by an intramolecular amidation to form the final product. nih.govrsc.org

Palladium catalysis has been instrumental in the regioselective functionalization of the pyrido[1,2-a]pyrimidin-4-one core. A notable example is the direct C3 alkenylation via a palladium-catalyzed C-H activation, using AgOAc/O2 as the oxidant. rsc.org This method allows for the coupling of various 4H-pyrido[1,2-a]pyrimidin-4-ones with acrylates, styrenes, and other alkenes with high efficiency and complete regioselectivity. rsc.org

Furthermore, solid heteropolyacid catalysts, such as aluminium exchanged tungstophosphoric acid salts (AlxH3−xPW12O40), have been employed as efficient, reusable heterogeneous catalysts. rsc.org These catalysts possess both Brønsted and Lewis acid sites that facilitate the synthesis of pyrido[1,2-a]pyrimidine (B8458354) derivatives under mild conditions. rsc.org

Table 1: Overview of Catalyst-Mediated Reactions
Reaction TypeCatalyst SystemKey Mechanistic StepsRef
Tandem C-N Coupling/AmidationCuIUllmann-type C-N cross-coupling, Intramolecular amidation nih.govrsc.org
C3 AlkenylationPd(OAc)2 / AgOAc/O2C-H activation, Alkene insertion rsc.org
Domino SynthesisCopperAza-Michael addition, Aerobic dehydrogenation, Intramolecular amidation rsc.orgnist.gov
General SynthesisAlxH3−xPW12O40Lewis/Brønsted acid catalysis rsc.org

Radical and Ionic Mechanisms in Derivatization Reactions

Derivatization of the 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold can also proceed through non-metallic pathways involving radical or ionic intermediates. An electrochemically driven, external oxidant-free C3-selenylation provides a clear example of such a mechanism.

In this transformation, the proposed mechanism involves the initial anodic oxidation of a diselenide (e.g., PhSeSePh) to generate both a phenylselanyl radical (PhSe•) and a phenylselanyl cation (PhSe+). The radical species (PhSe•) then adds to the electron-rich C3 position of the pyrido[1,2-a]pyrimidin-4-one ring, forming a radical intermediate. Subsequent anodic oxidation of this intermediate followed by deprotonation yields the final C3-selenylated product. At the cathode, protons and the phenylselanyl cation are reduced to complete the catalytic cycle. This electrochemical method highlights a pathway for functionalization that avoids the use of metal catalysts and harsh oxidants.

Stereochemical Considerations in Synthetic Transformations

Stereochemistry is a critical aspect of the synthesis and functionalization of pyrido[1,2-a]pyrimidin-4-ones, influencing the biological activity and chemical properties of the resulting molecules.

The existence of stable, specific enantiomers, such as (R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, confirms that the chiral center at the 6-position can be controlled and is significant for the molecule's properties. znaturforsch.com The stereochemistry of starting materials can also direct the outcome of a reaction. For example, the CuI-catalyzed synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones often utilizes (Z)-3-amino-3-arylacrylate esters as precursors, indicating that the geometry of the substrate is a key consideration in the reaction design. nih.gov

Furthermore, derivatization reactions can proceed with high stereoselectivity. The palladium-catalyzed C3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones is reported to exhibit complete regio- and stereoselectivity, yielding specific alkene isomers. rsc.org While asymmetric catalytic methods for the direct synthesis of chiral this compound are not extensively documented, strategies employed in related heterocyclic systems, such as the use of chiral auxiliaries in asymmetric electrophilic α-amidoalkylation reactions or the use of chiral amino acid-derived precursors, suggest potential pathways for future development. mdpi.combme.hu

Influence of Steric and Electronic Factors (e.g., Ortho Effect of 6-Methyl Group) on Reaction Outcomes

The substituents on the pyrido[1,2-a]pyrimidin-4-one ring, particularly the 6-methyl group, exert significant steric and electronic effects that can dictate reaction pathways and outcomes. The "ortho effect" of the 6-methyl group is a prominent example of steric influence.

During the thermal cyclization of certain 6-substituted 2-aminopyridine derivatives, the steric hindrance from the substituent at the C(6) position can prevent the expected ring closure onto the bridgehead nitrogen N(1). Instead, cyclization is redirected to the activated C(3) position of the pyridine (B92270) ring, leading to the formation of 1,8-naphthyridin-4(1H)-one derivatives as byproducts or even main products. researchgate.net This alternative reaction pathway competes with the formation of the desired 4H-pyrido[1,2-a]pyrimidin-4-one skeleton and is a critical consideration in synthetic design.

Table 2: Impact of 6-Substituent on Cyclization Pathway
6-SubstituentPrimary ProductAlternative ProductAttributed CauseRef
-H4H-pyrido[1,2-a]pyrimidin-4-one-Normal cyclization
-CH3, -Cl, -Br4H-pyrido[1,2-a]pyrimidin-4-one1,8-naphthyridin-4(1H)-oneSteric hindrance ("Ortho Effect") researchgate.net

Computational and Theoretical Investigations of 6 Methyl 4h Pyrido 1,2 a Pyrimidin 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. While specific DFT studies focusing solely on 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one are not extensively documented in the literature, research on closely related derivatives provides significant insights into the electronic landscape of this class of compounds.

For instance, studies on similar fused heterocyclic systems, such as 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate, have utilized DFT to analyze the molecular geometry and electronic distribution. mdpi.com Such analyses typically involve the calculation of molecular electrostatic potential (MEP) maps, which visualize the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). In the pyrido[1,2-a]pyrimidin-4-one scaffold, the carbonyl oxygen is expected to be a region of high negative electrostatic potential, making it a prime site for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential. researchgate.netresearchgate.net

These calculations are crucial for predicting how the molecule will interact with biological targets. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies help in understanding the molecule's reactivity, stability, and potential for charge-transfer interactions.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been the subject of numerous docking studies to explore its potential as an inhibitor for various enzymes.

In one study, derivatives of pyrido[1,2-a]pyrimidin-4-one were investigated as novel allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer. nih.gov Molecular docking revealed that the pyrido[1,2-a]pyrimidin-4-one core could fit into the allosteric pocket of the SHP2 protein. The binding was characterized by key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding site. nih.gov

Another area of investigation has been the inhibition of aldose reductase (ALR2), an enzyme involved in diabetic complications. Docking simulations of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives into the ALR2 crystal structure helped to rationalize the observed structure-activity relationships. nih.gov The theoretical binding mode was consistent with the experimental data, highlighting the importance of specific substitutions on the pyrido[1,2-a]pyrimidin-4-one core for effective binding. nih.gov

These studies, while not always specific to the 6-methyl derivative, underscore the versatility of the pyrido[1,2-a]pyrimidin-4-one scaffold in interacting with a diverse range of protein targets. The 6-methyl group, in particular, would be expected to contribute to hydrophobic interactions within a binding pocket.

Conformational Analysis and Prediction of Preferred Geometries

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, which is crucial for its interaction with biological receptors. The this compound molecule consists of a fused bicyclic system, which imparts significant rigidity to the core structure.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of a series of compounds with their biological activity. A three-dimensional QSAR (3D-QSAR) approach, such as Comparative Molecular Field Analysis (CoMFA), provides a more detailed understanding by relating the steric and electrostatic properties of molecules to their activity.

A significant CoMFA study was conducted on a series of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, including the 6-methyl derivative, for their in vitro inhibitory activity on human platelet aggregation. nih.gov This study developed a statistically significant 3D-QSAR model that described the variation in antiplatelet activity in terms of changes in the molecular steric and electrostatic potentials. nih.gov

Table 1: CoMFA Study Findings for 6-Methyl-2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

ParameterFinding
Biological Activity Nearly as active as the lead compound in inhibiting platelet aggregation induced by ADP and A23187.
Steric Contribution The methyl group at the 6-position is sterically favorable for activity.
Electrostatic Contribution The electrostatic potential around the 6-position influences the compound's inhibitory potency.

Data sourced from a CoMFA study on substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. nih.gov

In Silico Approaches for Lead Identification and Optimization

In silico methods are integral to the process of identifying and optimizing lead compounds in drug discovery. The computational investigations into the pyrido[1,2-a]pyrimidin-4-one scaffold serve as a prime example of this approach.

The process often begins with virtual screening of compound libraries against a specific biological target using molecular docking to identify initial hits. Once a lead compound, such as a derivative of pyrido[1,2-a]pyrimidin-4-one, is identified, computational tools are used for its optimization. For instance, in the development of SHP2 inhibitors, a scaffold hopping protocol followed by molecular docking was used to design new derivatives with improved activity. nih.gov The initial lead, while showing good inhibitory activity, was deemed to have a molecular rigidity that could limit further improvements. This led to a second-round design where a linker was inserted to enhance structural flexibility, resulting in a more potent compound. nih.gov

Furthermore, studies on pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Mps1, a kinase involved in mitosis, have demonstrated the use of molecular docking, molecular dynamics simulations, and binding free energy calculations to understand the interaction mechanism and guide the design of new, more potent inhibitors. mdpi.com These in silico approaches provide a rational basis for modifying the lead structure to enhance its binding affinity, selectivity, and pharmacokinetic properties, thereby accelerating the drug development process.

Structure Activity Relationship Sar Studies of 6 Methyl 4h Pyrido 1,2 a Pyrimidin 4 One Derivatives in Biological Systems

Influence of the 6-Methyl Group on Biological Activity and Pharmacophore Recognition

The methyl group at the 6-position of the pyrido[1,2-a]pyrimidin-4-one core, while seemingly a minor modification, can exert a profound influence on the molecule's biological profile. Its impact extends from altering metabolic stability to directly participating in target recognition, thereby affecting both potency and selectivity.

One of the key roles of the 6-methyl group is to enhance metabolic stability. In studies on the related pyrido[3,4-d]pyrimidine (B3350098) scaffold, the introduction of a methyl group at the 6-position was found to significantly improve stability in human liver microsomes (HLM). acs.org Metabolic identification studies suggested that this methyl group can suppress metabolism at a distant part of the molecule, such as an aniline (B41778) moiety. acs.org This effect is likely due to the methyl group sterically blocking the preferred pharmacophore through which cytochrome P450 enzymes recognize the compound, thus preventing metabolic degradation. acs.org This strategy highlights an interesting case where metabolism is not primarily driven by hydrophobicity or a specific metabolic hotspot, but by the recognition of a broader molecular shape. acs.org

Furthermore, the 6-methyl group can be critical for achieving selectivity against different biological targets. In the context of kinase inhibition, this group can play a crucial role in discriminating between highly homologous ATP-binding pockets. For instance, with pyrido[3,4-d]pyrimidine-based inhibitors of Monopolar spindle 1 (MPS1) kinase, the 6-methyl group was found to be important for selectivity against cyclin-dependent kinase 2 (CDK2). acs.org X-ray crystallography revealed that this methyl group is positioned close to the side chain of the "gatekeeper" residue (Met602 in MPS1), a key amino acid that controls access to a deeper hydrophobic pocket within the kinase active site. acs.org By interacting with this region, the methyl group can fine-tune the compound's fit and orientation, favoring binding to the intended target over off-targets.

The presence of the 6-methyl group, therefore, serves a dual purpose: it can act as a metabolic shield and as a key determinant for selective pharmacophore recognition by the biological target.

Impact of Substitution Patterns on Biological Efficacy and Selectivity

Beyond the foundational 6-methyl group, the biological efficacy and selectivity of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives are heavily modulated by the nature and position of other substituents on the bicyclic core. SAR studies have systematically explored these modifications to optimize potency and tailor activity towards specific targets.

In a series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives designed as aldose reductase (ALR2) inhibitors, substitutions on both the pyridone and the phenyl rings were shown to be critical for activity. victoria.ac.nzresearchgate.net The introduction of a hydroxyl group at either the 6- or 9-position of the pyridopyrimidine core led to a significant enhancement of inhibitory potency. victoria.ac.nzresearchgate.net This suggests that hydrogen-bonding interactions in this region of the molecule are beneficial for target engagement. Conversely, modifications to the side chain at the 2-position had a dramatic effect; lengthening the 2-phenyl group to a 2-benzyl group resulted in a general reduction in activity. victoria.ac.nzresearchgate.net

The substitution pattern on the 2-phenyl ring itself was found to be a crucial element for pharmacophoric recognition by ALR2. victoria.ac.nz Derivatives bearing a phenol (B47542) or catechol moiety on this ring exhibited inhibitory activity in the micromolar to submicromolar range. victoria.ac.nzresearchgate.net The absence of these hydroxyl groups, or their methylation to form methoxy (B1213986) groups, rendered the compounds inactive or only scarcely active. victoria.ac.nzresearchgate.net This demonstrates that the free hydroxyls are essential for binding, likely acting as key hydrogen bond donors or acceptors in the enzyme's active site. victoria.ac.nz

Studies on related scaffolds, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines developed as EGFR inhibitors, further illustrate the impact of substitution. For these molecules, the introduction of an N-methylpyrazole group was superior to a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) structure in conferring cellular activity. nih.gov Furthermore, when a flexible side chain was present, substituting it with N,N,N-trimethylethylenediamine resulted in higher activity compared to an N-methylpiperazine structure. nih.gov This was attributed to the ability of the branched chain to penetrate deeper into the solvent region and form favorable hydrogen bonds. nih.gov

These findings collectively underscore the principle that biological efficacy is a finely tuned property, sensitive to the electronic and steric nature of substituents across the entire molecular scaffold.

Table 1: Impact of Substitutions on the Biological Activity of Pyrido[1,2-a]pyrimidin-4-one and Related Scaffolds

Scaffold Target Substitution Position Substituent Type Effect on Activity Reference
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one Aldose Reductase (ALR2) 6- or 9-position Hydroxy (-OH) Potency enhancement victoria.ac.nz, researchgate.net
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one Aldose Reductase (ALR2) 2-position side chain Lengthening (Phenyl to Benzyl) General reduction victoria.ac.nz, researchgate.net
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one Aldose Reductase (ALR2) 2-phenyl ring Phenol or Catechol Essential for activity victoria.ac.nz, researchgate.net
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one Aldose Reductase (ALR2) 2-phenyl ring Methoxy (-OCH3) Inactive or scarcely active victoria.ac.nz, researchgate.net
Thieno[2,3-d]pyrimidine EGFR Side chain N-methylpyrazole Superior cellular activity nih.gov
Thieno[2,3-d]pyrimidine EGFR Flexible chain N,N,N-trimethylethylenediamine Higher activity than N-methylpiperazine nih.gov

Exploration of Bioisosteric Relationships and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to modify a known active compound to improve its properties, such as potency, selectivity, or metabolic stability, while retaining the essential interactions for biological activity. nih.govrsc.org The pyrido[1,2-a]pyrimidin-4-one nucleus has been successfully employed in such strategies.

A notable example of bioisosterism involves the development of aldose reductase inhibitors. Researchers successfully transformed the core of flavonoids, a class of natural products with known biological activities, into the bioisosteric pyrido[1,2-a]pyrimidin-4-one nucleus. researchgate.net This strategic replacement of the flavonoid's chromone (B188151) ring system with the nitrogen-containing heterocyclic system led to the discovery of potent and selective dual-acting aldose reductase inhibitors that also possessed antioxidant properties. researchgate.net

Scaffold hopping, a more drastic approach that involves replacing the central core of a molecule, has also been utilized to develop novel pyrido[1,2-a]pyrimidin-4-one derivatives. nih.gov In the pursuit of novel allosteric inhibitors for Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a validated cancer target, a scaffold hopping protocol was employed to design and synthesize a library of compounds bearing the pyrido[1,2-a]pyrimidin-4-one core. nih.gov This approach led to the identification of a potent inhibitor, 14i, with an IC50 of 0.104 μM against full-length SHP2 and high antiproliferative activity against KYSE-520 cancer cells. nih.gov

The goals of scaffold hopping often extend beyond simply finding new active chemotypes. This strategy is frequently used to improve physicochemical properties, such as solubility. dundee.ac.uk For instance, in a program targeting proteasome inhibitors based on an imidazo[1,2-a]pyrimidine (B1208166) scaffold (structurally related to the pyrido[1,2-a]pyrimidin-4-one core), a scaffold hopping exercise was undertaken with the key aim of identifying compounds with improved aqueous solubility. dundee.ac.uk By systematically evaluating alternative heterocyclic cores in silico before synthesis, researchers were able to identify scaffolds that retained potency while significantly enhancing this crucial drug-like property. dundee.ac.uk These examples demonstrate the utility of modifying and replacing the core scaffold to discover new lead compounds with superior biological and pharmaceutical profiles. researchgate.netnih.gov

Relationship between Structural Features and Target Binding Affinity

The ultimate biological effect of a this compound derivative is determined by its binding affinity for its target protein, which is a direct consequence of its three-dimensional structure and the specific molecular interactions it forms within the target's binding site. Molecular modeling and structural biology provide critical insights into these relationships.

Docking simulations and X-ray crystallography have revealed how these scaffolds orient themselves within protein active sites. For the related 6-methyl pyrido[3,4-d]pyrimidine inhibitors of MPS1 kinase, the bicyclic scaffold was shown to bind to the hinge region of the enzyme, a common anchoring point for kinase inhibitors. acs.org As previously mentioned, the 6-methyl group projects towards the gatekeeper residue, while other substituents, such as an ethoxy group, can extend into a nearby selectivity pocket, further enhancing affinity and specificity. acs.org

In the case of pyrido[1,2-a]pyrimidin-4-one derivatives targeting aldose reductase, theoretical binding modes derived from docking simulations were fully consistent with the observed SAR. victoria.ac.nzresearchgate.net These models confirmed the crucial role of the phenol or catechol hydroxyls on the 2-phenyl ring, showing they are directly involved in the pharmacophoric recognition by the enzyme, presumably through the formation of key hydrogen bonds with active site residues. victoria.ac.nz

Table 2: Relationship Between Structural Features and Target Interactions

Target Protein Key Structural Feature Location/Interaction in Binding Site Consequence Reference
MPS1 Kinase Pyrido[3,4-d]pyrimidine scaffold Binds to the hinge region Anchors the inhibitor in the active site acs.org
MPS1 Kinase 6-Methyl group Located close to the gatekeeper residue (Met602) Important for selectivity (e.g., vs. CDK2) acs.org
Aldose Reductase (ALR2) Phenol/catechol hydroxyls on 2-phenyl ring Involved in enzyme pharmacophoric recognition Essential for inhibitory activity victoria.ac.nz, researchgate.net
SHP2 Phosphatase Rigid pyrido[1,2-a]pyrimidin-4-one core Hindered formation of "bidentate ligand" interaction Limited further potency improvement nih.gov
SHP2 Phosphatase Sulfur atom linker Increased molecular flexibility Allowed for optimal binding conformation and high activity nih.gov

Mechanisms of Biological Action of 6 Methyl 4h Pyrido 1,2 a Pyrimidin 4 One and Pyrido 1,2 a Pyrimidin 4 One Derivatives

Modulation of Enzyme Activity by Pyrido[1,2-a]pyrimidin-4-ones

The structural scaffold of pyrido[1,2-a]pyrimidin-4-one is a versatile template for the design of potent and selective enzyme inhibitors. Derivatives of this core structure have been shown to inhibit several classes of enzymes, including kinases, reductases, phosphodiesterases, and proteases.

Kinase Inhibition (e.g., PI3K/mTOR, ROR1, PKM2)

Pyrido[1,2-a]pyrimidin-4-one derivatives have emerged as significant inhibitors of various protein kinases, which are pivotal in cellular signaling pathways. nih.govresearchgate.netmdpi.comnih.govresearchgate.netrsc.org

PI3K/mTOR Inhibition : A series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been designed and synthesized as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov One study successfully developed a compound from this series that demonstrated significant in vivo efficacy in a PC-3M tumor xenograft model by potently suppressing Akt and p70s6k phosphorylation. nih.gov Another study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, a related scaffold, identified six novel derivatives with IC50 values on PI3Kα between 3 and 10 nM. nih.gov The development of dual PI3K/mTOR inhibitors is a beneficial therapeutic strategy in cancer treatment as it can effectively prevent the PI3K signaling cascade transduction and overcome feedback loops. nih.gov

ROR1 Inhibition : Research has focused on the design and synthesis of 4H-pyrido[1,2-a] pyrimidin-4-one derivatives as anticancer agents that function via the inhibition of Receptor tyrosine kinase-like orphan receptor 1 (ROR1). researchgate.net

PKM2 Activation : In contrast to inhibition, certain derivatives have been identified as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer cell metabolism. Specifically, 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones were identified as novel and potent PKM2 activators. sci-hub.senih.gov One such benzimidazole-pyrimidine hybrid, synthesized from 2-(chloromethyl)-6-methyl-4H-pyrido [1,2-a]pyrimidin-4-one, activated PKM2 in Huh7 human liver cancer cells with an EC50 value of 70 nM. mdpi.com However, further biological studies suggested that PKM2 activation alone may not be sufficient to alter cancer cell metabolism. sci-hub.senih.gov

Table 1: Kinase Modulation by Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Class Target Kinase Biological Effect Representative Finding
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives PI3K/mTOR Dual Inhibition Potent suppression of Akt and p70s6k phosphorylation. nih.gov
2,4,7-Trisubstituted pyrido[3,2-d]pyrimidines PI3Kα Inhibition IC50 values between 3 and 10 nM for six derivatives. nih.gov
4H-Pyrido[1,2-a] pyrimidin-4-one derivatives ROR1 Inhibition Investigated as potential anticancer agents. researchgate.net
2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones PKM2 Activation EC50 of 70 nM in Huh7 cells for a derivative. mdpi.com

Aldose Reductase (ALR2) Inhibition

A significant area of research has been the development of pyrido[1,2-a]pyrimidin-4-one derivatives as inhibitors of aldose reductase (ALR2). nih.govacs.orgacs.orgscispace.comnih.gov This enzyme is the first in the polyol pathway, which becomes significant during hyperglycemia, and its inhibition is a therapeutic strategy for preventing diabetic complications. nih.govmdpi.comfrontiersin.orgmdpi.com

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives featuring a phenol (B47542) or catechol moiety have demonstrated ALR2 inhibitory activity in the micromolar to submicromolar range. nih.govacs.orgacs.org Structure-activity relationship studies have revealed key insights:

The presence of phenol or catechol hydroxyls is crucial for pharmacophoric recognition by the enzyme. nih.govacs.org

Introduction of a hydroxyl group at position 6 or 9 enhances inhibitory potency. nih.govacs.orgacs.org

Lengthening the 2-side chain to a benzyl (B1604629) group generally reduces activity. nih.govacs.orgacs.org

The absence or methylation of the phenol or catechol hydroxyls leads to inactive or significantly less active compounds. nih.govacs.org

Docking simulations suggest that the most active compounds bind to the ALR2 crystal structure in a manner consistent with these structure-activity relationships. nih.govresearchgate.net Furthermore, many of these pyridopyrimidinone derivatives also exhibit significant antioxidant properties. nih.govacs.org

Table 2: ALR2 Inhibition by 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one Derivatives

Structural Feature Effect on ALR2 Inhibition Reference
Phenol or catechol moiety at position 2 Essential for activity nih.govacs.org
Hydroxy group at position 6 or 9 Enhancement of potency nih.govacs.orgacs.org
Benzyl side chain at position 2 General reduction in activity nih.govacs.orgacs.org
Lack or methylation of hydroxyls Inactive or scarcely active nih.govacs.org

cAMP Phosphodiesterase Inhibition

The pyrido[1,2-a]pyrimidin-4-one scaffold has also been explored for its potential to inhibit phosphodiesterases (PDEs). PDEs are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. nih.gov Inhibition of these enzymes, such as PDE4, can lead to increased intracellular cAMP levels, which in turn modulates various cellular functions. nih.govnih.gov While specific studies on 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one are not detailed, a structurally related compound, PF-04447943, which is a pyrazolo[3,4-d]pyrimidin-4-one derivative, is a potent and selective inhibitor of PDE9. nih.gov This suggests the broader pyrimidinone core is amenable to targeting phosphodiesterases.

Human Leukocyte Elastase (HLE) Inhibition

Derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as having inhibitory activity against human leukocyte elastase (HLE). researchgate.netnih.govnih.gov HLE is a serine protease implicated in inflammatory diseases. nih.gov While the specific derivatives of pyrido[1,2-a]pyrimidin-4-one are mentioned as a class of HLE inhibitors, detailed structure-activity relationships for this specific scaffold were not available in the provided search context. researchgate.net However, research into other non-peptidic HLE inhibitors, such as pyridone-containing compounds, has shown that modifications to the ring structure can improve potency through lipophilic interactions with the enzyme's S2 pocket. nih.gov

Interaction with Molecular Receptors and Transporters

The biological effects of pyrido[1,2-a]pyrimidin-4-ones are predicated on their direct interaction with the binding sites of enzymes and receptors. researchgate.netresearchgate.net The enzyme inhibition data clearly indicates that these compounds can bind with high affinity to the active sites of kinases like PI3K and mTOR, and enzymes such as aldose reductase. nih.govnih.gov For instance, docking simulations for ALR2 inhibitors showed that the phenol or catechol hydroxyls are involved in the pharmacophoric recognition within the enzyme's active site. nih.govacs.org Similarly, a novel binding mode to the PKM2 protein was identified for an activator derived from 2-(chloromethyl)-6-methyl-4H-pyrido [1,2-a]pyrimidin-4-one. mdpi.com These interactions are highly specific, dictated by the three-dimensional structure of the compound and the topology of the protein's binding pocket.

Cellular and Molecular Pathways Influenced by Pyrido[1,2-a]pyrimidin-4-ones

By modulating the activity of key enzymes, pyrido[1,2-a]pyrimidin-4-one derivatives can significantly influence major cellular and molecular pathways.

PI3K/Akt/mTOR Pathway : As potent inhibitors of PI3K and mTOR, these compounds directly interfere with this critical signaling pathway that governs cell proliferation, growth, survival, and protein synthesis. nih.govnih.govecancer.org Inhibition of this pathway can suppress the phosphorylation of downstream effectors like Akt and p70s6k, leading to anti-proliferative effects in cancer cells. nih.gov

RAS-ERK and JAK-STAT Pathways : Pyrido[1,2-a]pyrimidin-4-one derivatives have also been developed as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2). nih.gov SHP2 is a key signaling node that plays a role in multiple pathways including the RAS-ERK, PI3K-AKT, and JAK-STAT signaling cascades. nih.gov A representative compound was shown to downregulate the phosphorylation levels of Akt and Erk1/2, induce apoptosis, and arrest the cell cycle in the G0/G1 phase in Kyse-520 cells. nih.gov

Polyol Pathway : Through the potent inhibition of aldose reductase, these compounds block the first and rate-limiting step of the polyol pathway. nih.govmdpi.com Under hyperglycemic conditions, the activation of this pathway contributes to the pathogenesis of diabetic complications through osmotic stress and increased oxidative stress. mdpi.com By inhibiting ALR2, these derivatives can mitigate the downstream pathological effects of this pathway. nih.govscispace.com

Inflammatory Pathways : A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative has been shown to inhibit endothelial cell dysfunction and smooth muscle cell activation. nih.gov This compound selectively inhibited the proliferation of human aortic smooth muscle cells and, in these cells, inhibited the induction of cyclooxygenase-2 (COX-2) expression and the transcription and activity of matrix metalloproteinase-9 (MMP-9), both of which are key players in inflammatory processes. nih.gov

Anti-inflammatory Mechanisms

Derivatives of the pyrido[1,2-a]pyrimidine (B8458354) nucleus have been investigated for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways. The anti-inflammatory effects of pyrimidine (B1678525) derivatives, in general, are linked to their capacity to inhibit the expression and activity of crucial inflammatory mediators. rsc.org These mediators include prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB), as well as various interleukins and leukotrienes. rsc.org

One of the specific mechanisms identified for related heterocyclic structures involves the inhibition of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, certain compounds can increase intracellular cAMP levels, which in turn downregulates the inflammatory response. For instance, a series of pyridazinone derivatives, which share structural similarities with the pyridopyrimidine core, have been shown to be effective PDE4 inhibitors. nih.gov One such derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, demonstrated promising activity and selectivity for the PDE4B isoenzyme and was capable of regulating the production of potent pro-inflammatory cytokines and chemokines by human primary macrophages. nih.gov This suggests that pyrido[1,2-a]pyrimidin-4-one derivatives may exert their anti-inflammatory effects through a similar mechanism of PDE4 inhibition, thereby reducing the production of inflammatory cytokines.

Table 1: Anti-inflammatory Mechanisms and Key Mediators

Mechanism of Action Key Mediators Inhibited Potential Outcome
Inhibition of Inflammatory Mediators Prostaglandin E2, iNOS, TNF-α, NF-κB, Interleukins Reduction of inflammation
PDE4 Inhibition Phosphodiesterase type 4 (PDE4) Increased intracellular cAMP, leading to downregulation of inflammatory response and reduced cytokine production

Antimicrobial Mechanisms

The pyrido[1,2-a]pyrimidine scaffold is a constituent of various compounds with demonstrated antimicrobial properties. Research into novel derivatives of the related pyrido[2,3-d]pyrimidine-4(1H)-one has revealed moderate antibacterial activity. researchgate.net Specifically, certain synthesized aminopyridines and pyrido[2,3-d] pyrimidin-4(1H)-ones displayed inhibitory effects against bacterial growth. researchgate.net

Further studies on 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives have shown significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L–1. nih.gov The antimicrobial activity of these compounds is often attributed to their specific interactions with microbial cellular structures and enzymes. For example, pipemidic acid, a derivative of pyrido[2,3-d]pyrimidine, is active against both gram-negative and some gram-positive bacteria, with its action being bactericidal at concentrations above the MIC. researchgate.net The potency of such compounds can be influenced by factors like the inoculum size but is often not significantly affected by the presence of serum or changes in medium pH. researchgate.net

Table 2: Antimicrobial Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound Type Activity Target Organisms Reference
Pyrido[2,3-d]pyrimidin-4(1H)-ones Moderate antibacterial Bacteria researchgate.net
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one derivatives Significant inhibitory effects (MIC 4–20 μmol L–1) Bacteria nih.gov
Pipemidic acid Bactericidal Gram-negative and some Gram-positive bacteria researchgate.net

Antiviral Mechanisms

The structural framework of pyridopyrimidines has been explored for the development of antiviral agents. Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated selective efficacy against coronaviruses 229E and OC43. mdpi.com The antiviral effectiveness of these derivatives appears to be influenced by the nature of the aliphatic chain at position 7 of the pyrimido[4,5-d]pyrimidine (B13093195) core. mdpi.com For instance, compounds with a cyclopropylamine (B47189) or longer aliphatic chains showed activity, whereas those with an N-methylpiperazinyl group were inactive. mdpi.com This suggests that specific structural features are crucial for their antiviral action.

In a related context, derivatives of pyrazino[1,2-a]indole-1,3(2H,4H)-dione were designed as metal-chelating inhibitors targeting the RNA replication of Flaviviridae viruses, such as Hepatitis C (HCV), Dengue (DENV), and Yellow Fever (YFV) viruses. mdpi.com The most favorable substitution was a nitro group at position 6 of the indole (B1671886) ring, which conferred potent activity against HCV genotypes 1b and 1a. mdpi.com These findings highlight the potential of targeting viral RNA-dependent RNA polymerase (RdRp) as a mechanism for antiviral activity. mdpi.com

Anticancer Modalities (e.g., antiproliferation, apoptosis induction)

Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as promising candidates for cancer therapy due to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival. A series of these derivatives were developed as novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a protein that plays a critical role in cell proliferation and survival by affecting the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways. nih.gov One particularly potent compound, 14i, exhibited high enzymatic activity against full-length SHP2 and demonstrated significant antiproliferative activity against Kyse-520 esophageal squamous cell carcinoma cells. nih.gov Mechanistic studies revealed that this compound could induce cell apoptosis, arrest the cell cycle at the G0/G1 phase, and downregulate the phosphorylation levels of Akt and Erk1/2 in these cancer cells. nih.gov

Furthermore, new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potential inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) epidermal growth factor receptor. nih.gov One of the most active compounds, 8a, showed high inhibitory activity against both forms of EGFR and induced a significant apoptotic effect in PC-3 prostate cancer cells, arresting the cell cycle at the pre-G1 phase and increasing the level of caspase-3 by 5.3-fold. nih.gov

Table 3: Anticancer Mechanisms of Pyrido[1,2-a]pyrimidin-4-one and Related Derivatives

Compound Class Target Mechanism of Action Cellular Effects Reference
Pyrido[1,2-a]pyrimidin-4-one derivatives SHP2 Allosteric inhibition Induces apoptosis, arrests cell cycle at G0/G1, downregulates p-Akt and p-Erk1/2 nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives EGFRWT and EGFRT790M Inhibition of receptor tyrosine kinase Induces apoptosis, arrests cell cycle at pre-G1, increases caspase-3 levels nih.gov

Antioxidant Properties and Reactive Oxygen Species Modulation

Several derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one have been shown to possess significant antioxidant properties. acs.orgacs.orgnih.gov The antioxidant capacity of these compounds is largely influenced by the substitution pattern on the 2-phenyl ring. scispace.com Derivatives bearing a phenol or a catechol (ortho-dihydroxy) moiety on this ring exhibited notable antioxidant activity. scispace.com

The presence of a catechol group, in particular, was associated with the best antioxidant activity. acs.orgnih.gov Furthermore, the introduction of a hydroxyl group at position 6 of the pyridopyrimidine scaffold was found to greatly enhance the antioxidant potency. scispace.com This suggests that the number and position of hydroxyl groups on both the heterocyclic core and the phenyl substituent are critical determinants of the antioxidant potential of these molecules, likely due to their ability to donate hydrogen atoms and scavenge free radicals.

Efflux Pump Inhibition

Efflux pumps are transmembrane proteins that contribute to multidrug resistance in bacteria by actively extruding a wide range of antibiotics from the cell. mdpi.comnih.gov The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. C3-alkenylated 4H-pyrido[1,2-a]pyrimidin-4-ones have been identified as specific inhibitors of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. researchgate.net

The mechanism of efflux pump inhibition can involve several strategies, such as interfering with the assembly of the pump components, disrupting the electrochemical gradient that powers the pump, or blocking the substrate-binding site or the exit channel of the pump. mdpi.com While many efflux pump inhibitors (EPIs) have been described in the literature, none have yet reached clinical trials. mdpi.comnih.gov The development of potent and non-toxic EPIs based on the pyrido[1,2-a]pyrimidine scaffold remains an active area of research.

Antiplatelet Activity Mechanisms

Certain derivatives of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one have been identified as in vitro inhibitors of human platelet aggregation. nih.gov One such compound, 2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one, specifically inhibits the activity of high-affinity cAMP phosphodiesterase. nih.gov By inhibiting this enzyme, the compound increases intracellular levels of cAMP, which in turn inhibits platelet activation and aggregation. The inhibitory activity of these compounds was observed against platelet aggregation induced by various agonists, including ADP, collagen, and the Ca2+ ionophore A23187. nih.govnih.gov

The substitution pattern on the pyrido[1,2-a]pyrimidin-4-one core influences the antiplatelet activity. For instance, the 6-methyl, 8-methyl, and 6,8-dimethyl derivatives of 2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one were found to be nearly as active as the parent compound when aggregation was induced by ADP or A23187. nih.gov C3 arylated pyrido[1,2-a]pyrimidin-4-ones have also been noted for their role as modulators of platelet activation and aggregation. researchgate.net

Detailed Investigation of Binding Modes and Pharmacophore Features

Molecular docking and structure-activity relationship (SAR) studies have been instrumental in elucidating how pyrido[1,2-a]pyrimidin-4-one derivatives interact with their biological targets. These investigations reveal the precise orientation of the ligand within the target's binding site and identify the key functional groups responsible for biological activity.

Binding as Allosteric SHP2 Inhibitors:

Molecular docking studies have provided insights into the binding mechanism of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of the SHP2 enzyme. nih.gov One derivative, compound 14i , demonstrated a potent inhibitory effect. nih.gov The flexibility of the molecule, enhanced by the insertion of a sulfur atom linker, was found to be crucial. This flexibility allows the compound to adopt a conformation that facilitates the formation of a "bidentate ligand," which is important for its inhibitory activity. nih.gov Molecular dynamics studies further support a stable binding mode within the allosteric site of SHP2. nih.gov

Binding as Aldose Reductase (ALR2) Inhibitors:

For the inhibition of aldose reductase (ALR2), a key enzyme in the polyol pathway, the binding mode of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives has been explored through docking simulations. researchgate.net These studies show that the most active compounds fit within the ALR2 crystal structure in a manner consistent with observed structure-activity relationships. researchgate.net

Pharmacophore Features:

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For pyrido[1,2-a]pyrimidin-4-one derivatives, key pharmacophoric features have been identified for different targets.

For ALR2 Inhibition: The presence of a phenol or catechol moiety on the 2-phenyl ring is a critical pharmacophoric feature. researchgate.net The hydroxyl groups of these moieties are directly involved in recognition and binding at the enzyme's active site. researchgate.net SAR studies have demonstrated that masking these hydroxyl groups through methylation or their complete removal leads to inactive or significantly less active compounds. researchgate.net Furthermore, introducing a hydroxyl group at the 6- or 9-position of the pyridopyrimidinone core can enhance inhibitory potency. researchgate.net

For Kinase Inhibition: While the specific pharmacophore for this compound as a kinase inhibitor is still under broad investigation, studies on related pyridopyrimidine scaffolds offer valuable clues. For instance, in pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar Spindle 1 (MPS1) kinase, the core scaffold binds to the hinge region of the enzyme. acs.orgnih.gov Notably, a 6-methyl group was found to be important for selectivity and for reducing metabolism by cytochrome P450 enzymes, likely by blocking the preferred pharmacophore for P450 recognition. acs.orgnih.gov This suggests the methyl group at the 6-position of the core structure is a significant feature influencing both selectivity and metabolic stability.

The following table summarizes key pharmacophoric features identified for pyrido[1,2-a]pyrimidin-4-one derivatives against various targets.

Target EnzymeKey Pharmacophoric FeaturesReference
Aldose Reductase (ALR2)Phenol or catechol moiety at position 2; Hydroxyl groups at position 6 or 9. researchgate.net
SHP2 (Allosteric Site)Flexible linker (e.g., sulfur atom) to allow for optimal conformation. nih.gov
Kinases (e.g., MPS1)Pyrido-pyrimidine core for hinge binding; Methyl group at position 6 for selectivity and metabolic stability. acs.orgnih.gov

Study of Molecular Targets and Pathways Relevant to Therapeutic Applications

The biological effects of this compound and its derivatives are a direct consequence of their interaction with specific molecular targets, which in turn modulates critical cellular pathways. The versatility of the pyrido[1,2-a]pyrimidin-4-one scaffold allows it to target a range of proteins implicated in various diseases. researchgate.netontosight.ai

Oncogenic Pathways:

SHP2 and the RAS-ERK/PI3K-AKT Pathways: Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a crucial signaling node that influences cell proliferation, survival, and migration. nih.gov It operates upstream of key oncogenic pathways, including the RAS-ERK and PI3K-AKT signaling cascades. nih.gov Overexpression or mutation of SHP2 is linked to numerous cancers, making it a prime therapeutic target. nih.gov Pyrido[1,2-a]pyrimidin-4-one derivatives that act as allosteric SHP2 inhibitors can downregulate the phosphorylation of Akt and Erk1/2, leading to the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov This positions them as potential anti-cancer agents. nih.gov

Kinase Inhibition: Protein kinases are another major class of molecular targets for pyridopyrimidine derivatives in oncology. mdpi.com Although research is ongoing for the specific this compound scaffold, related structures have shown potent inhibition of various kinases involved in cancer progression. These include Epidermal Growth Factor Receptor (EGFR), Cyclin-dependent kinases (CDK4/6), and Monopolar Spindle 1 (MPS1), which are central to cell cycle control and mitosis. acs.orgnih.govmdpi.comnih.gov

Metabolic Disease Pathways:

Aldose Reductase and the Polyol Pathway: Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. researchgate.net Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent tissue damage, contributing to diabetic complications like neuropathy, nephropathy, and cataracts. researchgate.net Pyrido[1,2-a]pyrimidin-4-one derivatives that selectively inhibit ALR2 can block this pathological process, offering a therapeutic strategy for managing diabetic complications. researchgate.net Many of these derivatives also exhibit significant antioxidant properties, which can further mitigate cellular damage. researchgate.net

The table below outlines the primary molecular targets for pyrido[1,2-a]pyrimidin-4-one derivatives and their relevance to therapeutic applications.

Molecular TargetRelevant Pathway(s)Therapeutic ApplicationReference(s)
SHP2RAS-ERK, PI3K-AKT, JAK-STATCancer nih.gov
Aldose Reductase (ALR2)Polyol PathwayDiabetic Complications researchgate.net
Protein Kinases (e.g., EGFR, MPS1)Cell Cycle, Proliferation, Survival SignalingCancer acs.orgnih.govmdpi.comnih.gov

Advanced Research Applications and Future Directions for 6 Methyl 4h Pyrido 1,2 a Pyrimidin 4 One

Role as Building Blocks and Reagents in Complex Molecule Synthesis

The 4H-pyrido[1,2-a]pyrimidin-4-one nucleus, including its 6-methyl derivative, is a highly versatile platform for the synthesis of more complex molecules. researchgate.net Its reactivity at various positions allows it to serve as a key intermediate or synthon in the construction of compounds with significant biological importance.

One primary application is in the synthesis of hybrid molecules, where the pyridopyrimidine core is linked to other pharmacophores to create agents with potentially enhanced or novel activities. For instance, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been utilized as a reagent to synthesize benzimidazole (B57391)pyrimidine (B1678525) hybrids. mdpi.com In this synthesis, the chloromethyl group acts as a reactive handle, facilitating the coupling of the pyridopyrimidine scaffold with a benzimidazole moiety. The resulting hybrid compound was found to be an activator of Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in cancer metabolism. mdpi.com

Furthermore, the pyridopyrimidine skeleton is amenable to a variety of modern synthetic transformations, particularly cross-coupling reactions, which are fundamental for building molecular complexity. bme.hu The introduction of halogen atoms at specific positions of the ring system creates substrates suitable for reactions like the Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. bme.hu These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of diverse aryl, heteroaryl, or alkyl groups. The strategic halogenation of the 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core thus transforms it into a powerful building block for combinatorial chemistry and the generation of compound libraries for drug discovery. bme.hu

Recent advancements have also focused on C-H functionalization as a more atom-economical approach to derivatization. researchgate.net This strategy avoids the need for pre-functionalized (e.g., halogenated) starting materials, allowing for direct modification of the core structure. Methods for arylation, alkenylation, and sulfenylation directly on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have been developed, expanding its utility as a versatile reagent in organic synthesis. researchgate.net

Reaction Type Reagent/Substrate Product Type Significance
Nucleophilic Substitution2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneBenzimidazole-pyrimidine hybridCreation of hybrid molecules with novel biological activity (e.g., PKM2 activation). mdpi.com
Cross-CouplingHalogenated 4H-pyrido[1,2-a]pyrimidin-4-ones(Het)aryl or alkenyl substituted derivativesEnables extensive diversification for structure-activity relationship studies. bme.hu
C-H Functionalization4H-pyrido[1,2-a]pyrimidin-4-oneArylated, alkenylated, or sulfenylated derivativesProvides an atom-economical route to complex derivatives for various applications. researchgate.net

Strategies for Enhancing Selectivity and Efficacy of Pyrido[1,2-a]pyrimidin-4-one Derivatives

A central goal in medicinal chemistry is to optimize lead compounds to maximize their therapeutic effect while minimizing off-target activity. For derivatives of this compound, several strategies are employed to enhance selectivity and efficacy, primarily guided by structure-activity relationship (SAR) studies. ontosight.ai

One key strategy involves the targeted modification of substituents at specific positions on the pyridopyrimidine ring. SAR studies on a series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives designed as aldose reductase (ALR2) inhibitors revealed that the introduction of a hydroxyl group at the 6- or 9-position significantly enhanced inhibitory potency. researchgate.netnih.gov Conversely, modifying or lengthening a side chain at the 2-position led to a reduction in activity, demonstrating the high sensitivity of the biological target to the compound's architecture. researchgate.net

Another approach focuses on altering the flexibility and conformational properties of the molecule. In the development of allosteric SHP2 inhibitors, researchers inserted a sulfur atom as a linker between the pyridopyrimidine core and a 7-aryl group. nih.gov This modification increased the molecule's flexibility, which was predicted by molecular docking to allow for a more favorable binding interaction with the target protein, ultimately leading to higher enzymatic inhibition. nih.gov

Improving metabolic stability is another critical strategy for enhancing in vivo efficacy. In a series of monopolar spindle 1 (MPS1) kinase inhibitors, the introduction of a methyl group at the 6-position of a related pyrido[3,4-d]pyrimidine (B3350098) core was found to curb metabolism in human liver microsomes. acs.org This modification, while seemingly minor, blocked a recognition site for metabolic enzymes, thereby increasing the compound's stability and potential for sustained therapeutic action. acs.org These findings highlight how subtle structural changes can lead to significant improvements in the pharmacological profile of pyridopyrimidine-based compounds.

Strategy Modification Example Target/Effect Outcome
Targeted SubstitutionIntroduction of a hydroxyl group at position 6 or 9. researchgate.netnih.govAldose Reductase (ALR2)Enhanced inhibitory potency. researchgate.netnih.gov
Linker InsertionInsertion of a sulfur atom between the core and a 7-aryl group. nih.govSHP2 PhosphataseIncreased molecular flexibility and improved enzymatic inhibition. nih.gov
Metabolic BlockingIntroduction of a methyl group at position 6. acs.orgMPS1 Kinase / P450 EnzymesImproved metabolic stability and selectivity over other kinases like CDK2. acs.org
Electronic EffectsAddition of electron-donating groups (e.g., -OCH3). nih.govEGFR KinaseBenefical for anticancer activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The design and synthesis of novel this compound derivatives are increasingly being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing the traditional, often serendipitous, process of drug discovery by enabling more rational, data-driven approaches.

A foundational component of this integration is the use of in silico techniques like molecular docking and molecular dynamics simulations. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential binding modes and affinities. researchgate.netnih.gov For example, docking studies were used to understand how highly active pyrido[1,2-a]pyrimidin-4-one derivatives bind to the ALR2 crystal structure, confirming that the observed SAR was consistent with the theoretical binding model. researchgate.netnih.gov Similarly, docking and molecular dynamics were employed to analyze the binding mechanism of novel SHP2 inhibitors, guiding the design of second-generation compounds with improved properties. nih.gov

AI and ML models build upon these foundational techniques. They can be trained on large datasets of known compounds and their biological activities to predict the properties of novel, virtual molecules. This allows for the rapid screening of vast chemical spaces to identify promising candidates with desired characteristics, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. atmiyauni.ac.in For instance, computational tools are used to predict drug-likeness and ADME profiles for newly synthesized pyrimidine derivatives, helping to prioritize which compounds should be advanced to more resource-intensive experimental testing. atmiyauni.ac.in

Furthermore, AI is beginning to impact the synthesis process itself. Retrosynthesis algorithms can predict viable synthetic pathways for complex target molecules, including novel pyridopyrimidine derivatives. By analyzing vast databases of chemical reactions, these tools can suggest optimal reaction conditions and starting materials, potentially reducing the time and cost associated with chemical synthesis.

Emerging Applications in Chemical Biology and Materials Science

While the primary focus of research on this compound has been in medicinal chemistry, its unique structural and electronic properties are paving the way for applications in other scientific domains, notably chemical biology and materials science. researchgate.net

In chemical biology, derivatives of the pyridopyrimidine scaffold serve as valuable tool compounds for probing complex biological systems. Their ability to selectively inhibit specific enzymes or receptors allows researchers to dissect cellular signaling pathways and understand the functional roles of particular proteins. nih.govacs.org The development of potent and selective inhibitors for kinases like MPS1 or phosphatases like SHP2 provides chemical probes to study processes such as cell cycle regulation and signal transduction. nih.govacs.org Additionally, the inherent antioxidant properties of some pyrido[1,2-a]pyrimidin-4-one derivatives make them interesting tools for studying oxidative stress and its role in disease. researchgate.netnih.gov

The application of this scaffold in materials science is an emerging but promising area. researchgate.net The fused aromatic ring system imparts a degree of rigidity and planarity, while the presence of nitrogen and oxygen atoms provides sites for hydrogen bonding and coordination with metals. These features are desirable for the construction of functional materials. For example, the photophysical properties of some heterocyclic compounds allow them to be used as fluorescent probes for sensing ions or biomolecules. The potential for pyrido[1,2-a]pyrimidin-4-one derivatives to be developed into fluorescent dyes or components of organic light-emitting diodes (OLEDs) is an active area of investigation. Their stable, electron-rich structure suggests potential utility in the development of novel organic semiconductors or other functional materials. researchgate.net

Prospects for the Development of Next-Generation Therapeutic Agents Based on the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold continues to be a highly promising framework for the development of next-generation therapeutic agents. rsc.org Its proven success, evidenced by the number of derivatives that have entered clinical trials for various indications, underscores its therapeutic potential. rsc.org Future research is poised to build on this foundation in several exciting directions.

One major prospect is the development of highly selective kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology, and the pyridopyrimidine scaffold has been successfully employed to create inhibitors of EGFR, PI3K/mTOR, and MPS1, among others. acs.orgnih.govacs.org Future efforts will likely focus on designing inhibitors that can overcome drug resistance, for instance by targeting mutant forms of kinases like EGFR(T790M). nih.gov The development of dual inhibitors, which can modulate multiple targets in a disease pathway simultaneously (e.g., PI3K and mTOR), represents another promising strategy to achieve enhanced therapeutic efficacy and circumvent resistance mechanisms. acs.orgnih.gov

Another burgeoning area is the application of the scaffold in novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. One part of the PROTAC binds to the target protein, while the other recruits an E3 ubiquitin ligase, leading to the protein's destruction. The pyrido[1,2-a]pyrimidin-4-one scaffold, as a proven high-affinity ligand for various targets, is an ideal candidate for incorporation into PROTAC design. This approach has already been explored for related pyrimidine scaffolds in the development of CDK2 degraders. acs.org

Q & A

Q. How can researchers optimize the synthesis of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one to improve yield and purity?

Methodological Answer: Optimization involves:

  • Thermal cyclization : Use intermediates like isopropylidene (2-pyridylamino)methylenemalonates, prepared from 2-aminopyridines and isopropylidenemethoxymethylenemalonate (formed in situ). Reaction temperatures between 80–100°C for 6–12 hours enhance cyclization efficiency .
  • Halogenation : For derivatives, employ N-halosuccinimides (e.g., NCS or NBS) in anhydrous solvents like DMF or DCM, monitored by TLC .
  • Purification : Recrystallization from ethanol or ethyl acetate improves purity, while column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) resolves byproducts .

Q. What analytical techniques are recommended for confirming the structural identity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions. For example, pyridine protons resonate at δ 7.2–8.9 ppm, and carbonyl groups at δ 160–165 ppm .

  • X-ray Crystallography : Single-crystal analysis provides absolute configuration. Key parameters include:

    ParameterValue ()
    Space groupNot specified
    R factor0.035
    Data-to-parameter ratio12.7
    Mean C–C bond length0.003 Å

    This ensures structural accuracy and detects polymorphism .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ice-cold water to precipitate crude product, followed by recrystallization in ethanol or acetone .
  • Chromatography : Flash chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH 95:5) separates closely related impurities .
  • TLC Monitoring : Use silica plates with UV detection (Rf ~0.5 in CH₂Cl₂/MeOH 9:1) to track reaction progress .

Advanced Research Questions

Q. How should researchers resolve discrepancies in spectral data when characterizing derivatives of this compound?

Methodological Answer:

  • Comparative Analysis : Cross-reference NMR data with known analogs (e.g., halogenated derivatives in ). For example, unexpected downfield shifts may indicate tautomerism or solvent effects .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
  • X-ray Validation : Resolve ambiguities in regioselectivity (e.g., 6-chloro vs. 7-chloro isomers) via crystallographic data .

Q. What methodologies are recommended for identifying and quantifying synthetic impurities in this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with ESI-MS detection. Key impurities include:

    Impurity Name ()CAS NumberMolecular Weight
    Imp. F(EP)Not provided~452.5 g/mol
    Imp. H(EP)158697-67-7~413.4 g/mol
  • Spiking Experiments : Compare retention times with reference standards (e.g., ) to confirm impurity identity .

Q. What approaches control regioselectivity during halogenation reactions of this compound?

Methodological Answer:

  • Electrophilic Halogenation : Use N-halosuccinimides in non-polar solvents (e.g., CCl₄) to favor substitution at the 3-position due to steric and electronic effects .
  • Thermodynamic Control : Prolonged heating (24–48 hours) shifts equilibrium toward the more stable 7-halo-1,8-naphthyridin-4-one byproduct .

Q. How can mechanistic studies elucidate reaction pathways in the synthesis of halogenated derivatives?

Methodological Answer:

  • Intermediate Trapping : Identify N-(2-pyridyl)iminoketenes via low-temperature NMR (-20°C in CDCl₃) .
  • Kinetic Studies : Monitor reaction progress under varying temperatures (25–100°C) to distinguish between [4+2] cycloaddition and tautomerization pathways .

Q. What techniques are employed to study polymorphism in this compound?

Methodological Answer:

  • DSC/TGA : Detect polymorphic transitions (melting points >250°C) and assess thermal stability .
  • PXRD : Compare diffraction patterns with single-crystal data () to identify crystalline forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.